Egfr/her2/cdk9-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/her2/cdk9-IN-2: is a potent inhibitor targeting three key proteins: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 9 (CDK9). This compound exhibits significant antitumor activity, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production methods for Egfr/her2/cdk9-IN-2 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to streamline production .
化学反応の分析
Types of Reactions: Egfr/her2/cdk9-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities .
科学的研究の応用
Egfr/her2/cdk9-IN-2 has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool compound to study the inhibition of EGFR, HER2, and CDK9 in various chemical reactions .
Biology:
Medicine:
- Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER2, and CDK9, such as breast cancer and triple-negative breast cancer .
Industry:
作用機序
Egfr/her2/cdk9-IN-2 exerts its effects by inhibiting the activity of EGFR, HER2, and CDK9. These proteins are involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Gefitinib: An EGFR inhibitor used in cancer therapy.
Lapatinib: A dual EGFR/HER2 inhibitor.
Uniqueness: Egfr/her2/cdk9-IN-2 is unique in its ability to simultaneously inhibit EGFR, HER2, and CDK9, providing a broader spectrum of antitumor activity compared to compounds that target only one or two of these proteins .
特性
分子式 |
C23H20N4O5S2 |
---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32) |
InChIキー |
WQEFYEUNVFDIII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。